

# But-3-yn-1-amine hydrochloride physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *But-3-yn-1-amine hydrochloride*

Cat. No.: *B1340743*

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An In-depth Technical Guide to **But-3-yn-1-amine Hydrochloride**: A Versatile Bifunctional Linker for Advanced Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that dictates the success of a synthetic campaign. Among the vast arsenal of available reagents, **But-3-yn-1-amine hydrochloride** (CAS No. 88211-50-1) has emerged as a particularly valuable and versatile tool. Its simple, yet elegant, structure combines two of modern synthetic chemistry's most sought-after functionalities—a terminal alkyne and a primary amine—on a flexible four-carbon chain. This guide provides an in-depth analysis of its properties, reactivity, and core applications, with a focus on its role in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs).

## Core Physicochemical and Analytical Properties

The hydrochloride salt form of But-3-yn-1-amine ensures superior stability and handling characteristics compared to the volatile and more reactive free base. Its physical state as a solid powder at room temperature simplifies weighing and dispensing in a laboratory setting. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	88211-50-1	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> ClN	[2]
Molecular Weight	105.57 g/mol	[3]
Appearance	White to off-white solid/powder	[3]
Melting Point	222 °C	N/A
Purity	≥95%	[1][3]
Water Solubility	~15.1 mg/mL (Calculated)	[4]
Storage Conditions	Room temperature, under inert atmosphere	[1][5]

## Expected Spectral Characteristics

For unambiguous identification and quality control, understanding the spectral signature of **But-3-yn-1-amine hydrochloride** is essential. While a dedicated public spectrum is not readily available, its features can be reliably predicted based on its functional groups.

- <sup>1</sup>H NMR Spectroscopy: In a solvent like D<sub>2</sub>O (to exchange the labile N-H protons), the spectrum is expected to show three distinct signals:
  - A triplet at ~3.2 ppm corresponding to the two protons on the carbon adjacent to the ammonium group (-CH<sub>2</sub>-NH<sub>3</sub><sup>+</sup>).
  - A triplet at ~2.1 ppm for the acetylenic proton (-C≡C-H).
  - A multiplet (quartet of triplets) around ~2.6 ppm for the internal methylene group (-CH<sub>2</sub>-CH<sub>2</sub>-).
- <sup>13</sup>C NMR Spectroscopy: The four unique carbon atoms should be distinguishable:
  - The terminal alkyne carbon bearing a proton (C4) would appear around 70 ppm.
  - The internal alkyne carbon (C3) would be further downfield, around 80 ppm.

- The carbon adjacent to the ammonium group (C1) would be in the 35-40 ppm range.
- The remaining methylene carbon (C2) would appear around 20-25 ppm.
- Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of the core functional groups:
  - $\sim 3300\text{ cm}^{-1}$  (sharp, strong): C-H stretch of the terminal alkyne.[6]
  - $\sim 2120\text{ cm}^{-1}$  (weak to medium):  $\text{C}\equiv\text{C}$  triple bond stretch.[6]
  - $3200\text{-}2800\text{ cm}^{-1}$  (broad): N-H stretch from the ammonium salt ( $\text{R-NH}_3^+$ ).
  - $\sim 1600\text{-}1500\text{ cm}^{-1}$ : N-H bending vibrations.[6]
  - $\sim 1250\text{-}1020\text{ cm}^{-1}$ : C-N stretch.[6]

## The Principle of Dual Reactivity: A Synthetic Chemist's Gateway

The synthetic utility of **But-3-yn-1-amine hydrochloride** lies in the orthogonal nature of its two functional groups. The primary amine serves as a potent nucleophile, ideal for forming amide bonds, while the terminal alkyne is a gateway to cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for a sequential and controlled synthetic strategy.

### Reactions of the Primary Amine

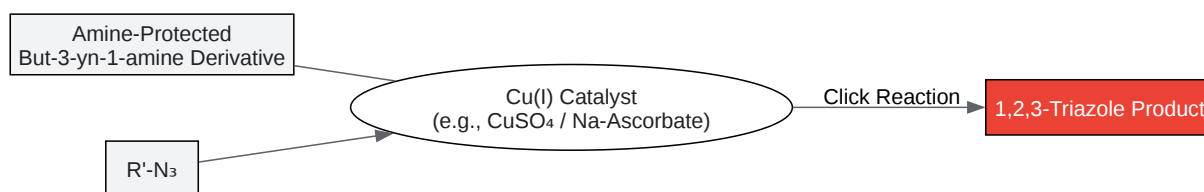
The primary amine is typically used for forming stable linkages to carboxylic acids, a cornerstone of bioconjugation and linker synthesis.

- **Amide Bond Formation:** The amine can be coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HBTU, EDC) to form a robust amide bond. This is the most common method for attaching the linker to a protein-of-interest (POI) ligand.
- **Reductive Amination:** The amine can react with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with  $\text{NaBH}_3\text{CN}$ ) to form a secondary amine linkage.

**Figure 1:** Key reactions involving the primary amine functionality.

## Reactions of the Terminal Alkyne

The terminal alkyne is prized for its participation in the highly efficient and bioorthogonal CuAAC reaction. This allows for the clean and specific formation of a stable 1,2,3-triazole ring, connecting the linker to a molecule bearing an azide group.



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**Figure 2:** Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

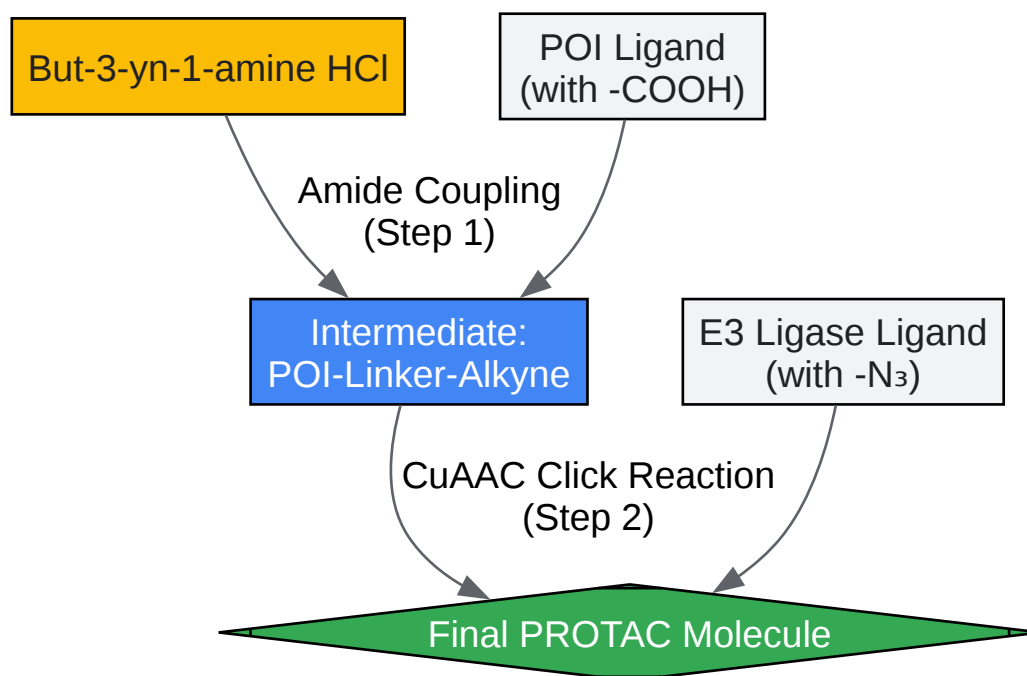
## Core Application: A Key Linker for PROTAC Synthesis

One of the most impactful applications of **But-3-yn-1-amine hydrochloride** is in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (the "protein of interest" or POI) and an E3 ubiquitin ligase, inducing the degradation of the target protein through the cell's own ubiquitin-proteasome system.

**But-3-yn-1-amine hydrochloride** is an ideal "linker" component for connecting the POI-binding ligand to the E3 ligase ligand. Its defined length and dual-ended reactivity allow for a convergent and modular synthetic strategy.

## General Workflow for PROTAC Synthesis

A typical workflow leverages the orthogonal reactivity described above. The amine end is first coupled to one ligand, and the alkyne end is subsequently "clicked" to the second ligand.



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- To cite this document: BenchChem. [But-3-yn-1-amine hydrochloride physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1340743#but-3-yn-1-amine-hydrochloride-physical-and-chemical-properties>]

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